N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-14(11(2)23-18-10)15(19)17-9-16(20,12-5-7-21-8-12)13-4-3-6-22-13/h3-8,20H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYUXHZNWGKUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Rings: The furan rings can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where a furan derivative reacts with ethylene oxide in the presence of a magnesium catalyst.
Oxazole Ring Formation: The oxazole ring is typically formed through a cyclization reaction involving an appropriate amide and a nitrile in the presence of a base.
Final Coupling: The final step involves coupling the furan derivatives with the oxazole intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines and other derivatives.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxazole derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Biological Activities
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A study reported an IC50 value of 45 µM against human lung adenocarcinoma cells, emphasizing the furan ring's role in enhancing cytotoxic effects through apoptosis induction.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against S. aureus.
Anti-inflammatory Effects
Some derivatives have been noted for their ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
- Agricultural Chemistry : Potential use in developing new pesticides or fungicides due to its antimicrobial properties.
- Material Science : Its unique structure may lend itself to applications in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan rings and oxazole moiety can also interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Key Structural and Inferred Properties of Analogs
Research Findings and Implications
Heterocyclic Core Influence
- Furan vs. Thiophene/Oxazole: The target’s dual furan rings may confer higher lipophilicity compared to thiophene-containing analogs (e.g., compound from ), which could impact membrane permeability.
Solubility and Bioavailability
- The hydroxyethyl group in the target compound may improve aqueous solubility relative to analogs with simpler alkyl chains (e.g., ethanol in or trifluoroethyl in ). However, the dual furan rings could counteract this by increasing overall hydrophobicity.
Metabolic Considerations
- Compounds with fluorophenyl or trifluoroethyl groups (e.g., ) are often designed to resist oxidative metabolism. The target compound’s furan rings, in contrast, may generate reactive metabolites, necessitating structural optimization for safety .
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₁₇N₃O₄
- Molecular Weight : 355.3678 g/mol
- CAS Number : 2034258-07-4
Antimicrobial Activity
Recent studies have shown that compounds containing furan and oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxazole have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 25–50 µg/mL against M. tuberculosis H37Rv, indicating promising antimicrobial activity .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 7a | 25 | M. tuberculosis H37Rv |
| Compound 7g | 50 | M. tuberculosis H37Rv |
| This compound | TBD | TBD |
Anti-Tubercular Activity
The anti-tubercular activity of this compound is particularly noteworthy. Docking studies suggest that this compound interacts with key enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, potentially inhibiting their function .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells. The presence of hydroxyl and carbonyl groups likely enhances its binding affinity to these targets, leading to inhibition of bacterial growth. The furan rings may also contribute to the compound's reactivity and biological activity by participating in electron transfer processes .
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds and their derivatives:
- In Vitro Studies : Research indicated that compounds with similar structural features exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of furan rings was found to enhance bioactivity significantly.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and safety profiles of these compounds. Preliminary results suggest that they may possess favorable absorption and distribution characteristics.
- Pharmacological Profiles : Investigations into the pharmacological profiles revealed that these compounds could serve as potential leads for drug development targeting infectious diseases.
Q & A
Q. What synthetic routes are optimal for producing N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling, such as Feist-Benary cyclization, which is effective for furan-oxazole hybrids. Key intermediates (e.g., furan-2-yl and furan-3-yl derivatives) are coupled using palladium-catalyzed reductive amination or nucleophilic substitution. Structural confirmation requires 1H/13C NMR for proton/carbon assignments (e.g., furan protons at δ 6.2–7.5 ppm and oxazole methyl groups at δ 2.1–2.5 ppm), IR spectroscopy (C=O stretch ~1680 cm⁻¹), and HRMS for molecular ion validation .
Q. How is the compound’s biological activity initially screened in preclinical models?
- Methodological Answer : Anti-exudative activity is evaluated using rodent models of inflammation, such as formalin-induced edema in rats. Doses (10–100 mg/kg) are administered intraperitoneally, and edema reduction is measured via plethysmometry at 24–72 hours. Parallel histopathological analysis of tissue samples assesses leukocyte infiltration and vascular permeability .
Q. What analytical methods validate purity and stability during storage?
- Methodological Answer : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS ; hydrolytic stability is tested in pH 1.2–7.4 buffers. Solid-state stability is confirmed by PXRD to detect crystallinity changes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of anti-exudative efficacy?
- Methodological Answer : Systematic modifications to the furan and oxazole moieties (e.g., halogenation or methyl group replacement) are synthesized and tested. For example, replacing the 3,5-dimethyloxazole with a triazole (as in related compounds) increased activity by 30% in edema models. Computational docking (e.g., AutoDock Vina) into COX-2 or TNF-α targets identifies critical hydrogen bonds (e.g., hydroxyl group interactions) .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address this by:
- Conducting plasma protein binding assays (equilibrium dialysis) to assess free drug concentration.
- Performing Caco-2 permeability studies to evaluate intestinal absorption.
- Comparing subcutaneous vs. oral administration in vivo to isolate metabolic stability issues .
Q. How is the compound’s stability under physiological conditions systematically evaluated?
- Methodological Answer :
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours; monitor degradation via LC-MS.
- Oxidative stability : Expose to 0.1% H₂O₂ and analyze by HPLC-DAD for peroxide-induced byproducts.
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to assess isomerization or ring-opening reactions .
Q. What computational approaches predict off-target interactions or toxicity?
- Methodological Answer :
- Pharmacophore modeling (e.g., Schrödinger Phase) identifies potential off-target binding to kinases or cytochrome P450 enzymes.
- ADMET prediction (e.g., SwissADME) evaluates hepatotoxicity risks based on structural alerts (e.g., furan’s potential for reactive metabolite formation).
- Molecular dynamics simulations (100 ns, AMBER) assess binding mode stability to prioritize analogs with reduced toxicity .
Methodological Notes for Data Reproducibility
- Synthesis Reproducibility : Document reaction parameters (e.g., nitroarene reduction with formic acid derivatives at 80°C for 12 hours) to ensure batch consistency .
- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate inter-lab variability via Bland-Altman analysis .
- Data Contradictions : Use principal component analysis (PCA) to differentiate assay-specific outliers from structural limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
